

# HaloPROTAC-E off-target effects proteomics analysis

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**Compound Focus: HaloPROTAC-E**

Cat. No.: S529752

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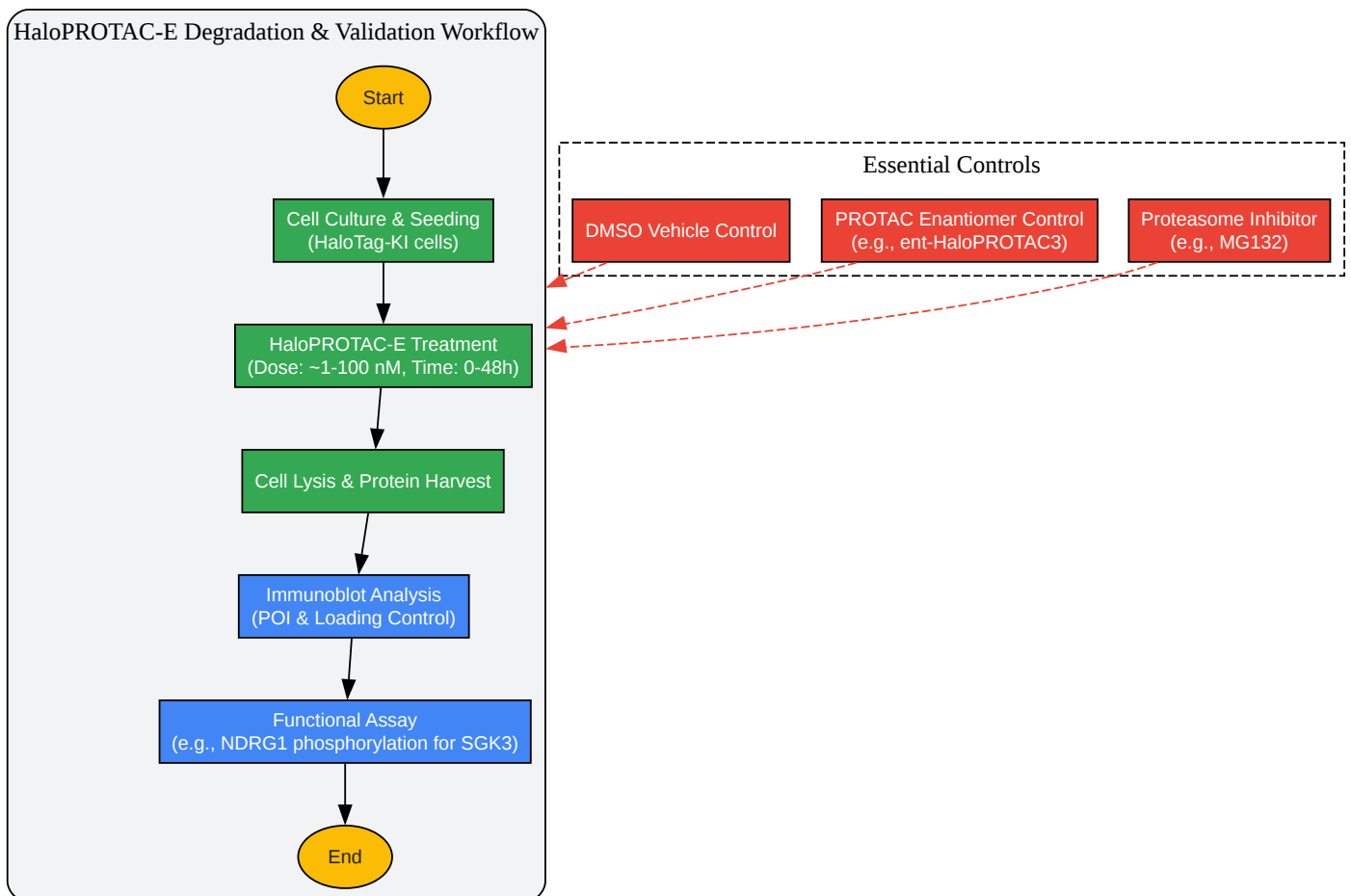
## Frequently Asked Questions

- **Q1: Does HaloPROTAC-E have significant off-target effects?**
  - **A:** Quantitative global proteomics analyses indicate that **HaloPROTAC-E** is remarkably selective. In a key study, it induced degradation of only the Halo-tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, and ATG14), with no other proteins in the proteome being significantly degraded [1]. This suggests minimal off-target effects when degrading properly tagged proteins.
- **Q2: What is the typical potency (DC<sub>50</sub>) and efficacy (D<sub>max</sub>) of HaloPROTAC-E?**
  - **A:** For endogenous proteins like SGK3 and VPS34 tagged using CRISPR/Cas9, **HaloPROTAC-E** demonstrates high potency and efficacy. Reported values are a DC<sub>50</sub> of **3–10 nM** and a D<sub>max</sub> of approximately **95% degradation** at 48 hours [1]. The degradation is also rapid, with about 50% depletion observed within 30 minutes [1].
- **Q3: What is a key control experiment to confirm the mechanism of degradation?**
  - **A:** A critical control is to use the enantiomer of the HaloPROTAC (e.g., *ent*-HaloPROTAC3). This molecule has identical physical properties but cannot bind the E3 ligase VHL. If this control does not induce degradation, it confirms that the protein loss is dependent on the intended VHL-recruitment mechanism and not a non-specific effect [2].

## Experimental Protocols & Data

### Protocol 1: Validating Target Engagement and Degradation

This protocol outlines the core steps for using **HaloPROTAC-E** to degrade your protein of interest and confirming the effect.



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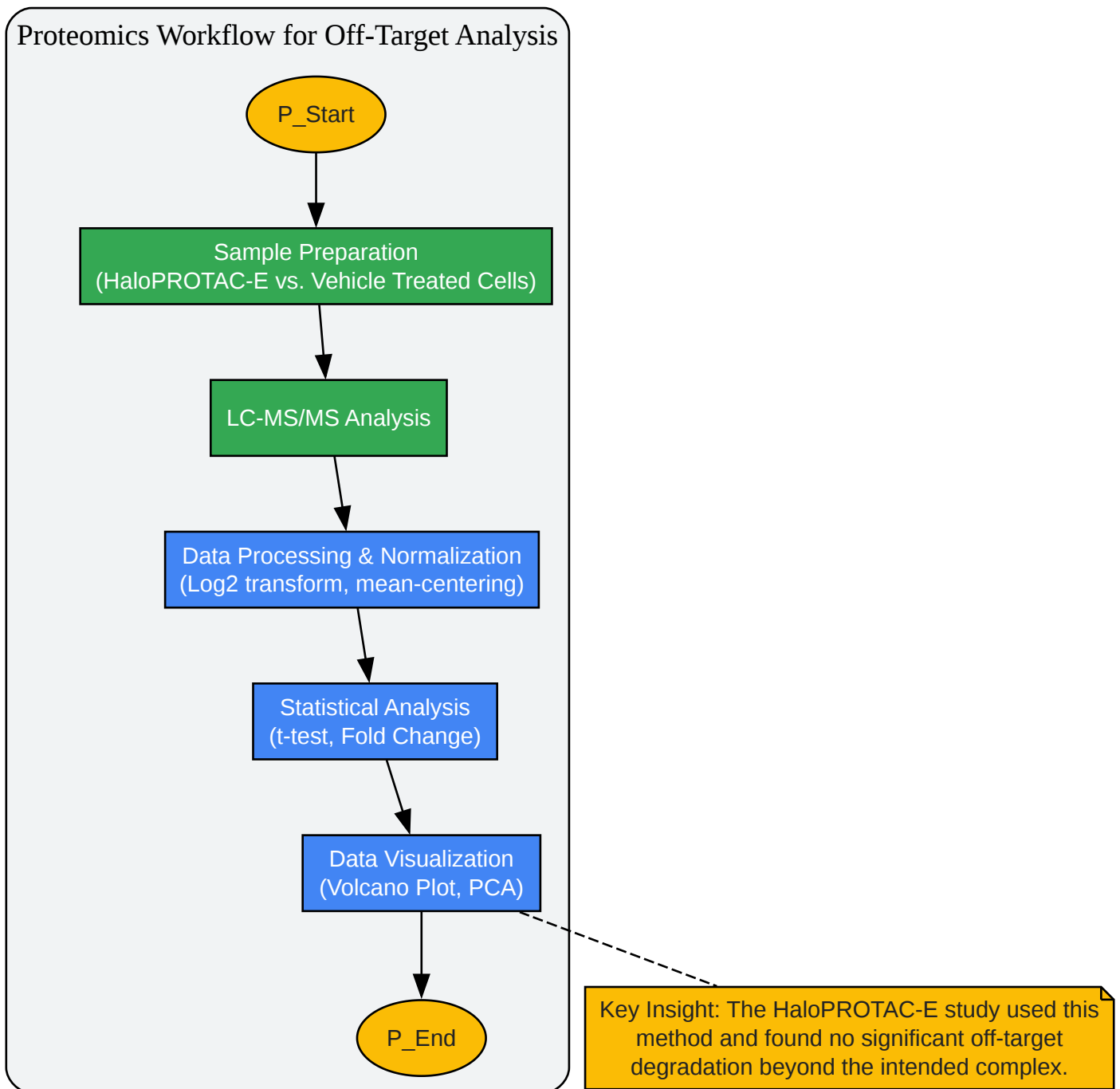
### Quantitative Profile of HaloPROTAC-E

This table summarizes the key performance metrics of **HaloPROTAC-E** based on published data [1].

Parameter	Value / Characteristic	Experimental Context
<b>DC<sub>50</sub></b> (Potency)	3 - 10 nM	Degradation of endogenous Halo-tagged SGK3 and VPS34 in HEK293 cells.
<b>Dmax</b> (Efficacy)	~95%	Maximal degradation observed at 48 hours.
<b>Degradation Speed</b>	~50% after 30 min	Rapid initial degradation phase observed for SGK3.
<b>Selectivity</b>	Remarkably selective; only the intended Halo-tagged protein and its direct complex partners degraded.	Assessed via quantitative global proteomics.

### Protocol 2: Assessing Off-Target Effects via Proteomics

To comprehensively assess off-target effects, a global proteomics approach is recommended. The workflow below is adapted from general proteomics best practices and the analysis performed in the **HaloPROTAC-E** study [1] [3].



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## Troubleshooting Guides

### Problem: Incomplete or No Degradation

Possible Cause	Solution
<b>Insufficient HaloPROTAC-E concentration or time</b>	Perform a dose-response (1-500 nM) and time-course (0-48 h) experiment to establish optimal conditions for your specific cell line and target.
<b>Inefficient HaloTagging</b>	Verify the expression and covalent binding capability of the HaloTag fusion protein using a fluorescent HaloTag ligand (e.g., TMR Ligand) [1].
<b>Disrupted E3 Ligase Activity</b>	Confirm VHL function in your cell line. Use a positive control HaloTag construct if available. Co-treatment with a proteasome inhibitor (MG132) should rescue degradation, confirming the proteasomal pathway.

### Problem: High Non-Specific Toxicity or Off-Target Effects

Possible Cause	Solution
<b>PROTAC-induced aggregation or non-specific binding</b>	Include the enantiomer control ( <i>ent</i> -HaloPROTAC) to distinguish specific, VHL-mediated degradation from non-specific effects [2].
<b>Overexpression artifacts</b>	Use cell lines with endogenously tagged proteins (via CRISPR/Cas9) instead of overexpression models to mimic physiological conditions more closely [1].

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## References

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To cite this document: Smolecule. [HaloPROTAC-E off-target effects proteomics analysis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529752#haloprotac-e-off-target-effects-proteomics-analysis>]

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